molecular formula C27H27N3O B11419175 1-(3,5-dimethylphenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

1-(3,5-dimethylphenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B11419175
M. Wt: 409.5 g/mol
InChI Key: HPMUMCBIQCXJDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-dimethylphenyl)-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by its unique structure, which includes a pyrrolidin-2-one ring, a benzodiazole moiety, and substituted phenyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethylphenyl)-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodiazole Moiety: This can be achieved through the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Pyrrolidin-2-one Ring: This step involves the cyclization of an appropriate precursor, such as an amino acid derivative, under basic conditions.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dimethylphenyl)-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions using reagents like halogens, alkyl halides, or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(3,5-dimethylphenyl)-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethylphenyl)-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-dimethylphenyl)-2-phenyl-1H-benzimidazole
  • 1-(4-methylphenyl)-2-phenyl-1H-benzimidazole
  • 1-(3,5-dimethylphenyl)-4-phenyl-1H-1,2,3-triazole

Uniqueness

1-(3,5-dimethylphenyl)-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is unique due to its specific combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H27N3O

Molecular Weight

409.5 g/mol

IUPAC Name

1-(3,5-dimethylphenyl)-4-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C27H27N3O/c1-18-8-10-21(11-9-18)16-30-25-7-5-4-6-24(25)28-27(30)22-15-26(31)29(17-22)23-13-19(2)12-20(3)14-23/h4-14,22H,15-17H2,1-3H3

InChI Key

HPMUMCBIQCXJDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC(=C5)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.